Quinoxaline-2,3-dimethanol, 6-fluoro-, 1,4-dioxide is a compound belonging to the quinoxaline family, characterized by its unique structural properties and potential applications in medicinal chemistry. This compound features a fluorine atom at the 6-position and two hydroxymethyl groups at the 2 and 3 positions of the quinoxaline ring, along with a dioxo functional group. The molecular formula for this compound is , with a molecular weight of approximately 240.188 g/mol .
The compound is synthesized through various chemical methods, which have been documented in scientific literature and patent applications. Notably, quinoxaline derivatives have been explored for their biological activities, including antimicrobial and anticancer properties, making them significant in pharmaceutical research .
Quinoxaline-2,3-dimethanol, 6-fluoro-, 1,4-dioxide is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the broader category of quinoxaline derivatives, which are known for their diverse biological activities.
The synthesis of quinoxaline-2,3-dimethanol, 6-fluoro-, 1,4-dioxide can be achieved through several methodologies:
The synthetic routes typically require careful control of reaction conditions such as temperature and pH to optimize yields. The use of triethylamine as a base during reactions is common to enhance nucleophilicity and facilitate desired transformations .
The molecular structure of quinoxaline-2,3-dimethanol, 6-fluoro-, 1,4-dioxide can be represented as follows:
Key data regarding its molecular structure includes:
Quinoxaline derivatives are known for their reactivity in various chemical transformations:
The specific reaction conditions (e.g., temperature, solvent) significantly influence the outcomes and yields of these reactions. For instance, controlling pH during nucleophilic substitutions can enhance selectivity towards desired products .
The mechanism by which quinoxaline-2,3-dimethanol, 6-fluoro-, 1,4-dioxide exerts its biological effects is not fully elucidated but is believed to involve:
Studies have shown that certain derivatives exhibit selective cytotoxicity against solid tumors under hypoxic conditions, indicating potential for targeted cancer therapies .
Quinoxaline-2,3-dimethanol, 6-fluoro-, 1,4-dioxide has several notable applications:
The synthesis of quinoxaline-1,4-dioxide cores relies primarily on benzofuroxan cyclocondensation, known as the Beirut reaction. This method involves reacting 5-fluoro-benzofuroxan with ethylene glycol derivatives or fluorinated enol ethers under mild heating (60–80°C) to yield the 6-fluoro-substituted scaffold. Key intermediates like 6-fluoro-2,3-bis(hydroxymethyl)quinoxaline 1,4-dioxide are generated via nucleophilic addition-elimination, where the ortho-quinone-like reactivity of benzofuroxan drives ring closure [1]. Challenges include controlling regioselectivity due to the fluorine atom’s electronic effects and minimizing N-oxide reduction. Typical yields range from 45–65% in aprotic solvents like acetonitrile [1] [3].
Table 1: Traditional Synthesis Routes for 6-Fluoroquinoxaline-1,4-dioxide Derivatives
Starting Material | Reagent | Conditions | Product | Yield (%) |
---|---|---|---|---|
5-Fluoro-benzofuroxan | Ethylene glycol | 70°C, DMF, 12 h | Quinoxaline-2,3-dimethanol-1,4-dioxide | 52 |
5-Fluoro-benzofuroxan | Glycerol monoether | 60°C, MeCN, 8 h | 2-(Hydroxyalkyl)-6-fluoro-1,4-dioxide | 48 |
4-Fluoro-o-phenylenediamine | Glyoxal + H₂O₂ oxidation | AcOH, reflux, 6 h | 6-Fluoroquinoxaline-1,4-dioxide | 65 |
Late-stage fluorination at C6 employs Halex or Balz-Schiemann reactions, but catalytic methods enhance precision. KF/Al₂O₃-mediated nucleophilic aromatic substitution on 6-chloroquinoxaline precursors achieves 75–82% fluorination efficiency at 120°C in DMSO. Alternatively, electrophilic fluorination using Selectfluor® on quinoxaline-1,4-dioxides occurs regioselectively para to the N-oxide, leveraging the electron-deficient ring system [1] [9]. The dimethanol group (–CH₂OH) is introduced via Prins-type reactions with paraformaldehyde under FeCl₃ catalysis, or through Reformatsky reagents from ethyl bromoacetate followed by NaBH₄ reduction. Structural validation combines ¹⁹F NMR (δ = –112 to –115 ppm for C6–F), IR (O–H stretch at 3200–3400 cm⁻¹), and X-ray crystallography confirming anti-periplanar hydroxymethyl groups [1] [6].
Solvent-free and catalytic methods dominate sustainable synthesis:
Table 2: Green Synthesis Performance Metrics
Method | Catalyst/Solvent | Temperature/Time | Yield (%) | E-Factor* |
---|---|---|---|---|
Bentonite clay K-10 | EtOH, solvent-free | RT, 20 min | 95 | 0.8 |
Phosphate (MAP) | EtOH/H₂O₂ | 50°C, 1 h | 88 | 1.2 |
Microwave | – | 100°C, 15 min | 90 | 0.9 |
Mechanochemical | [EMIM]AlCl₄ | RT, 30 min | 98 | 0.3 |
*Environmental factor: lower = greener
The dimethanol groups serve as handles for diversification:
Table 3: Bioactivity Modulation via Substituent Effects
Modification Site | Chemical Change | Biological Impact | Target Affinity Change |
---|---|---|---|
C6 | F → H | 10-fold ↓ antiviral activity | Loss of Mpro binding |
C2/C3 hydroxymethyl | –CH₂OH → –CH₂OSO₂CH₃ | 5-fold ↑ anti-influenza activity | Enhanced TLR7 inhibition |
C2/C3 hydroxymethyl | Esterification with cinnamate | 3-fold ↑ cytotoxicity (A549 cells) | Tubulin polymerization |
N1/N4 oxide | Reduction to NH | Complete loss of bioactivity | Loss of hypoxia selectivity |
Concluding Remarks
Synthetic advancements for quinoxaline-2,3-dimethanol, 6-fluoro-, 1,4-dioxide emphasize green catalysis and rational modifications to leverage its dual N-oxide and fluorinated pharmacophore. Strategic functionalization at hydroxymethyl groups or the C6 position tailors its engagement with diverse biological targets.
CAS No.: 115268-43-4
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.: 2409072-20-2
CAS No.: 33381-42-9